エゼチミブ

概要

説明

エゼチミブは、主に高血中コレステロールとその他の特定の脂質異常症の治療に使用される薬剤です。腸管におけるコレステロールの吸収を抑制することで作用し、血中の低密度リポタンパク質コレステロールのレベルを低下させます。 エゼチミブは、コレステロール低下効果を高めるために、しばしばスタチンと組み合わせて使用されます .

作用機序

エゼチミブは、小腸におけるコレステロールとフィトステロールの吸収を選択的に阻害することによって作用します。エゼチミブの主要な分子標的は、コレステロール輸送タンパク質であるNiemann-Pick C1-Like 1(NPC1L1)です。 NPC1L1に結合することで、エゼチミブはコレステロールの腸細胞への取り込みを阻害し、肝臓に送達されるコレステロールの量を減らします .

類似の化合物との比較

エゼチミブは、スタチン(アトルバスタチン、シンバスタチンなど)や胆汁酸吸着剤などの他のコレステロール低下薬と比較されることがよくあります。 スタチンは肝臓におけるコレステロール合成を阻害するのに対し、エゼチミブは腸管におけるコレステロール吸収を阻害することによって作用します . この独自のメカニズムにより、より積極的な脂質低下戦略が必要な患者に対する併用療法に貴重な追加手段となります。 類似の化合物には、アトルバスタチン、シンバスタチン、ロズバスタチンなどがあり、それぞれ異なるメカニズムと治療プロフィールを持っています .

科学的研究の応用

Ezetimibe has a wide range of scientific research applications. In chemistry, it is studied for its unique mechanism of inhibiting cholesterol absorption. In biology and medicine, ezetimibe is extensively researched for its role in treating hyperlipidemia and reducing cardiovascular risks . Additionally, it is used in the development of fixed-dose combinations with other lipid-lowering agents to enhance therapeutic outcomes .

生化学分析

Biochemical Properties

Ezetimibe plays a crucial role in biochemical reactions by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transport protein located on the brush border of enterocytes. By binding to NPC1L1, ezetimibe prevents the internalization of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver .

Cellular Effects

Ezetimibe affects various types of cells and cellular processes, particularly those involved in cholesterol metabolism. It reduces the levels of total cholesterol, LDL-C, Apo B, non-HDL-C, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia . Ezetimibe has also been reported to reduce CD4+ memory T cells and promote the differentiation of macrophages into anti-inflammatory M2 macrophages . Additionally, it influences cell signaling pathways and gene expression related to cholesterol homeostasis.

Molecular Mechanism

The molecular mechanism of ezetimibe involves its binding to the NPC1L1 protein, which is essential for cholesterol absorption in the small intestine. Ezetimibe and its primary metabolite, ezetimibe-glucuronide, bind to a transmembrane loop of NPC1L1, blocking the transport of cholesterol into enterocytes . This inhibition reduces the delivery of intestinal cholesterol to the liver, leading to decreased plasma cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ezetimibe have been studied over various time periods. Ezetimibe is rapidly absorbed and extensively metabolized to its active form, ezetimibe-glucuronide. The terminal half-life of ezetimibe and its glucuronide is approximately 22 hours, allowing for once-daily dosing . Long-term studies have shown that ezetimibe maintains its efficacy in reducing cholesterol levels without significant adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of ezetimibe vary with different dosages. Studies in guinea pigs and hamsters have shown that ezetimibe effectively reduces diet-induced hypercholesterolemia and hepatic lipid accumulation at doses ranging from 0.1 to 3 mg/kg . Higher doses of ezetimibe have been associated with increased triglyceride content and inflammatory responses in intestinal tissues . The drug is generally well-tolerated and does not significantly affect body weight, insulin, or leptin levels .

Metabolic Pathways

Ezetimibe is primarily metabolized in the liver and small intestine via glucuronide conjugation. The major metabolic pathway involves the glucuronidation of the 4-hydroxyphenyl group by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide . Approximately 78% of the administered dose is excreted in the feces, predominantly as ezetimibe, with the remainder excreted in the urine as ezetimibe-glucuronide .

Transport and Distribution

Ezetimibe is transported and distributed within cells and tissues primarily through binding to plasma proteins. Both ezetimibe and its glucuronide are highly bound to human plasma proteins (>90%) and have a volume of distribution of 107.5 liters . The drug undergoes enterohepatic recycling, which increases its residence time in the intestine and minimizes systemic exposure .

Subcellular Localization

Ezetimibe localizes at the brush border of the small intestine, where it inhibits the absorption of cholesterol. The drug binds to NPC1L1, preventing its incorporation into clathrin-coated vesicles and subsequent internalization into enterocytes . This localization is crucial for its function in reducing cholesterol absorption and maintaining plasma cholesterol levels.

準備方法

合成経路と反応条件: エゼチミブは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、4-フルオロベンジルブロミドと4-ヒドロキシベンズアルデヒドを反応させて中間体を形成し、その後環化と還元を含む一連の反応を経てエゼチミブが得られます . 反応条件は通常、ジメチルホルムアミドなどの溶媒と過酸化水素などの試薬を使用することを含みます .

工業生産方法: 工業的な設定では、エゼチミブは、溶解度とバイオアベイラビリティを高めるために、固体分散技術を使用して製造されることが多いです。 エゼチミブの固体分散を製造するために、他の活性医薬品成分との共粉砕または超臨界逆溶媒法などの方法が採用されています .

化学反応の分析

反応の種類: エゼチミブは、酸化、還元、置換など、さまざまな化学反応を起こします。 たとえば、エゼチミブの酸化は過酸化水素を使用して行うことができ、ケト酸不純物が生成されます .

一般的な試薬と条件: エゼチミブを含む反応で使用される一般的な試薬には、酸化のための過酸化水素と溶媒としてのジメチルホルムアミドがあります。 反応条件は、通常、目的の生成物が生成されるように、還流と温度制御が含まれます .

生成される主な生成物: エゼチミブの反応から生成される主な生成物には、肝臓と腸管におけるグルクロン酸抱合によって生成されるグルクロン酸抱合体が含まれます . これらの抱合体は、薬物の代謝と排泄に不可欠です。

科学研究の用途

エゼチミブは、幅広い科学研究の用途があります。化学において、エゼチミブは、コレステロール吸収を阻害する独自のメカニズムについて研究されています。 生物学および医学において、エゼチミブは、高脂血症の治療と心血管リスクの低減における役割について広く研究されています . さらに、治療効果を高めるために、他の脂質低下薬と併用して配合されています .

類似化合物との比較

Ezetimibe is often compared with other cholesterol-lowering agents such as statins (e.g., atorvastatin, simvastatin) and bile acid sequestrants. Unlike statins, which inhibit cholesterol synthesis in the liver, ezetimibe works by blocking cholesterol absorption in the intestines . This unique mechanism makes it a valuable addition to combination therapies for patients who require more aggressive lipid-lowering strategies. Similar compounds include atorvastatin, simvastatin, and rosuvastatin, each with distinct mechanisms and therapeutic profiles .

特性

IUPAC Name |

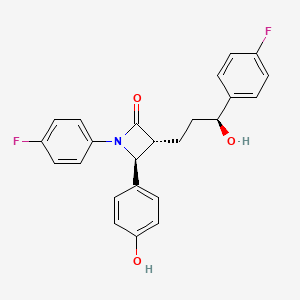

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044223 | |

| Record name | Ezetimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 8.46e-03 g/L | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ezetimibe mediates its blood cholesterol-lowering effect via selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients. The primary target of ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is expressed on enterocytes/gut lumen (apical) as well as the hepatobiliary (canalicular) interface and plays a role in facilitating internalization of free cholesterol into the enterocyte in conjunction with the adaptor protein 2 (AP2) complex and clathrin. Once cholesterol in the gut lumen or bile is incorporated into the cell membrane of enterocytes, it binds to the sterol-sensing domain of NPC1L1 and forms a NPC1L1/cholesterol complex. The complex is then internalized or endocytosed by joining to AP2 clathrin, forming a vesicle complex that is translocated for storage in the endocytic recycling compartment. Ezetimibe does not require exocrine pancreatic function for its pharmacological activity; rather, it localizes and appears to act at the brush border of the small intestine. Ezetimibe selectively blocks the NPC1L1 protein in the jejunal brush border, reducing the uptake of intestinal lumen micelles into the enterocyte. Overall, ezetimibe causes a decrease in the delivery of intestinal cholesterol to the liver and reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood. While the full mechanism of action of ezetimibe in reducing the entry of cholesterol into both enterocytes and hepatocytes is not fully understood, one study proposed that ezetimibe prevents the NPC1L1/sterol complex from interacting with AP2 in clathrin coated vesicles and induces a conformational change in NPC1L1, rendering it incapable of binding to sterols. Another study suggested that ezetimibe disrupts the function of other protein complexes involved in regulating cholesterol uptake, including the CAV1–annexin 2 heterocomplex., Niemann-Pick C1-like 1 (NPC1L1) is a polytopic transmembrane protein that plays a critical role in cholesterol absorption. Ezetimibe, a hypocholesterolemic drug, has been reported to bind NPC1L1 and block cholesterol absorption. However, the molecular mechanism of NPC1L1-mediated cholesterol uptake and how ezetimibe inhibits this process are poorly defined. Here we find that cholesterol specifically promotes the internalization of NPC1L1 and that this process requires microfilaments and the clathrin/AP2 complex. Blocking NPC1L1 endocytosis dramatically decreases cholesterol internalization, indicating that NPC1L1 mediates cholesterol uptake via its vesicular endocytosis. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles and thus inhibits cholesterol uptake. ..., Niemann-Pick C1-like protein (NPC1L1) mediates the absorption of dietary cholesterol in the proximal region of the intestine, a process that is blocked by cholesterol absorption inhibitors (CAIs), including ezetimibe. Using a proteomic approach, /it is/ demonstrated that NPC1L1 is the protein to which ezetimibe and its analogs bind. Next, ... the site of interaction of ezetimibe analogs /was determined/ with NPC1L1 by exploiting the different binding affinities of mouse and dog NPC1L1 for the radioligand analog of ezetimibe, [(3)H]AS. Chimeric and mutational studies indicate that high-affinity binding of [(3)H]AS to dog NPC1L1 depends on molecular determinants present in a 61-aa region of a large extracellular domain (loop C), where Phe-532 and Met-543 appear to be key contributors. These data suggest that the [(3)H]AS-binding site resides in the intestinal lumen and are consistent with preclinical data demonstrating in vivo efficacy of a minimally bioavailable CAI. Furthermore, these determinants of [(3)H]AS binding lie immediately adjacent to a hotspot of human NPC1L1 polymorphisms correlated with hypoabsorption of cholesterol. These observations, taken together with the recently described binding of cholesterol to the N terminus (loop A) of the close NPC1L1 homologue, NPC1, may provide a molecular basis for understanding ezetimibe inhibition of NPC1L1-mediated cholesterol absorption. Specifically, ezetimibe binding to an extracellular site distinct from where cholesterol binds prevents conformational changes in NPC1L1 that are necessary for the translocation of cholesterol across the membrane., Ezetimibe has a mechanism of action that differs from those of other classes of cholesterol-reducing compounds (statins, bile acid sequestrants [resins], fibric acid derivatives, and plant stanols). The molecular target of ezetimibe has been shown to be the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1), which is involved in the intestinal uptake of cholesterol and phytosterols. Ezetimibe does not inhibit cholesterol synthesis in the liver, or increase bile acid excretion. Instead, ezetimibe localizes at the brush border of the small intestine and inhibits the absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver. This causes a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood; this distinct mechanism is complementary to that of statins and of fenofibrate. | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

163222-33-1 | |

| Record name | Ezetimibe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163°C, 164-166 °C | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。